4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
4-Butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4, a methyl group at position 8, and a complex ethoxy moiety at position 7. The ethoxy chain is further substituted with a 1-methyl-2-oxo-2-phenylethyl group, contributing to its unique steric and electronic properties. Coumarins are renowned for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
4-butyl-8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-4-5-9-18-14-21(24)27-23-15(2)20(13-12-19(18)23)26-16(3)22(25)17-10-7-6-8-11-17/h6-8,10-14,16H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZUJWLOBVXBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Butyl and Methyl Groups: Alkylation reactions are used to introduce the butyl and methyl groups at the appropriate positions on the chromen-2-one core.
Attachment of the Phenylethoxy Group: This step involves the reaction of the chromen-2-one derivative with a phenylethyl halide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylethoxy derivatives.
Scientific Research Applications
4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Modifications and Structural Analogues
4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one (RN: 374766-37-7)
- Structural Differences : The ethoxy group at position 7 is substituted with a 4-methoxybenzyloxy moiety instead of the 1-methyl-2-oxo-2-phenylethyl group.
- Implications :
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one
- Structural Differences : The substituent at position 7 is a conjugated benzylidene-3-oxobutoxy group, forming an α,β-unsaturated ketone system.
- Crystallographic studies reveal conformational flexibility in the benzylidene moiety, leading to distinct packing arrangements in the solid state compared to the target compound’s rigid ethoxy chain .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
- Structural Differences : The coumarin core is substituted at position 2 with a 4-methylphenyl group and at position 7 with a 2-methylpropoxy chain.
- The propoxy chain’s shorter length and branching may reduce steric hindrance compared to the target compound’s ethoxy substituent .
Key Observations:
- The target compound’s higher molecular weight and logP suggest superior lipid solubility, which may enhance blood-brain barrier penetration but complicate formulation.
- Analogues with aromatic substituents (e.g., benzylidene, methoxybenzyl) exhibit stronger intermolecular interactions, critical for crystal packing and solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
